
2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine is an organic compound with the molecular formula C11H8ClFN2O It is a pyrimidine derivative, characterized by the presence of chloro, fluoro, and methylphenoxy substituents on the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with 4-methylphenol (p-cresol) under suitable conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to facilitate the formation of carbon-carbon bonds . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or transition metal catalysts are used to carry out these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions may produce pyrimidine N-oxides .
Applications De Recherche Scientifique
2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Another pyrimidine derivative with similar substituents but different reactivity and applications.
2-Chloro-5-fluoro-4-methoxypyrimidine: A compound with a methoxy group instead of the methylphenoxy group, leading to different chemical properties and uses.
Uniqueness
2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine is unique due to the presence of the 4-methylphenoxy group, which imparts distinct steric and electronic effects. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C11H8ClFN2O |
|---|---|
Poids moléculaire |
238.64 g/mol |
Nom IUPAC |
2-chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine |
InChI |
InChI=1S/C11H8ClFN2O/c1-7-2-4-8(5-3-7)16-10-9(13)6-14-11(12)15-10/h2-6H,1H3 |
Clé InChI |
QGWQSXFREVNGMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC2=NC(=NC=C2F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


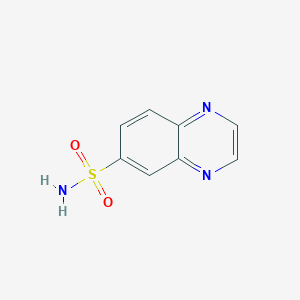
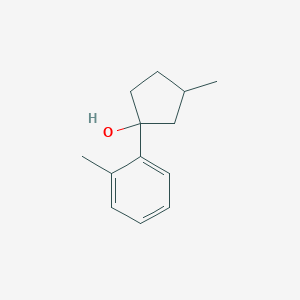

![1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13222735.png)
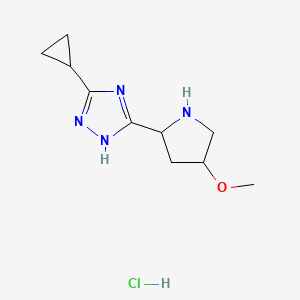

![1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13222751.png)
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13222759.png)
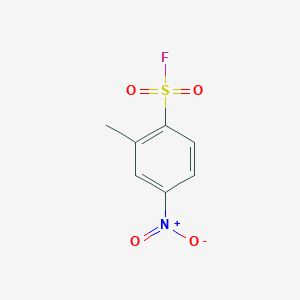
![1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13222763.png)
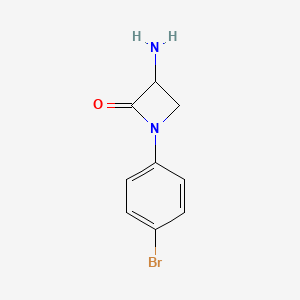
![3-[(3-Chlorobenzyl)amino]propanoic acid](/img/structure/B13222769.png)

![2-[(Dimethylamino)methyl]-2-ethylbutanal](/img/structure/B13222776.png)
